molecular formula C21H24N4O2S B10969293 2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B10969293
M. Wt: 396.5 g/mol
InChI Key: IOGJAPAGAJPRCD-UHFFFAOYSA-N
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Description

2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group, a methyl group, and a phenylethyl group attached to the triazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the triazole ring. The final step involves the reaction of the triazole derivative with 1-phenylethylamine and acetic anhydride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets may vary depending on the biological context .

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[5-(4-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H24N4O2S/c1-4-27-18-12-10-17(11-13-18)20-23-24-21(25(20)3)28-14-19(26)22-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,22,26)

InChI Key

IOGJAPAGAJPRCD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

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